molecular formula C20H25N3O7 B2625797 2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide CAS No. 898464-93-2

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide

Cat. No. B2625797
CAS RN: 898464-93-2
M. Wt: 419.434
InChI Key: YFNYSFWQYSBBAM-UHFFFAOYSA-N
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Description

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O7 and its molecular weight is 419.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure Characterization

A study by Kumar et al. (2017) focused on the synthesis of a novel series of compounds related to the chemical structure of interest. The synthetic route involved Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, leading to compounds with potential antidepressant and antianxiety activities. The chemical structures were confirmed using IR, 1H NMR, 13C-NMR, and Mass spectrometry data (Kumar et al., 2017).

Pharmacological Evaluation

Raviña et al. (2000) prepared and evaluated novel conformationally restricted butyrophenones, possessing structural similarities to the chemical of interest, as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000).

Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized compounds derived from benzodifuranyl with anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors and showed significant activity, suggesting a potential for the development of new therapeutic agents (Abu-Hashem et al., 2020).

Antimicrobial Activities

Srivastava et al. (2008) designed and synthesized novel piperazinylaryloxazolidinones with significant in vitro antibacterial activities, indicating the potential of similar structures in combating bacterial infections (Srivastava et al., 2008).

Anticonvulsant Activity

Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, including compounds structurally related to our chemical of interest. These compounds exhibited anticonvulsant activity in the maximal electroshock induced seizures model in mice, highlighting their potential as anticonvulsant agents (Shakya et al., 2016).

properties

IUPAC Name

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7/c1-27-10-4-21-19(25)14-30-18-13-29-15(11-16(18)24)12-22-5-7-23(8-6-22)20(26)17-3-2-9-28-17/h2-3,9,11,13H,4-8,10,12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYSFWQYSBBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide

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